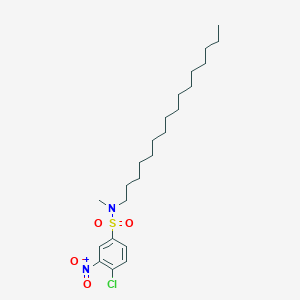
4-chloro-N-hexadecyl-N-methyl-3-nitrobenzenesulfonamide
Cat. No. B094829
Key on ui cas rn:
16383-08-7
M. Wt: 475.1 g/mol
InChI Key: JCIPWPZWBYTTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
USH0000963
Procedure details


170 g of 4-chloro-3-nitro-N-hexadecylbenzenesulfonamide was dissolved in 640 ml of acetone. 79 g of potassium carbonate, 400 ml of polyethylene glycol, and 71 g of dimethylsulfuric acid were added to the solution. The admixture was heated under reflux for 5 hours. 240 ml of acetone was added to the solution. 870 ml of water was then added dropwise to the solution in such a manner that the temperature thereof was kept at 40° C. Upon cooling to room temperature, crystallization occurred. The crystals were filtered off, washed with water and methanol, and dried. (Yield: 169 g (97%); m.p.: 74°-75° C.)
Name
4-chloro-3-nitro-N-hexadecylbenzenesulfonamide
Quantity
170 g
Type
reactant
Reaction Step One



[Compound]
Name
polyethylene glycol
Quantity
400 mL
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:28]([O-:30])=[O:29].[C:31](=O)([O-])[O-].[K+].[K+].COS(=O)(=O)OC.O>CC(C)=O>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]([CH3:31])[CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:9])=[O:10])=[CH:4][C:3]=1[N+:28]([O-:30])=[O:29] |f:1.2.3|
|
Inputs


Step One
|
Name
|
4-chloro-3-nitro-N-hexadecylbenzenesulfonamide
|
|
Quantity
|
170 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)NCCCCCCCCCCCCCCCC)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
640 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
79 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
[Compound]
|
Name
|
polyethylene glycol
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
71 g
|
|
Type
|
reactant
|
|
Smiles
|
COS(OC)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
870 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
240 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The admixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
thereof was kept at 40° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallization
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crystals were filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water and methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=C(C=C(C=C1)S(=O)(=O)N(CCCCCCCCCCCCCCCC)C)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
